Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-
Description
Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl- (CAS: 128421-85-2) is a specialized amino acid derivative with the molecular formula C₁₇H₂₄N₂O₅S and a molecular weight of 368.45 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group, a thioamide linkage, and a glycine moiety. This compound is primarily utilized in peptide synthesis as a coupling intermediate, particularly for introducing sulfur-containing functionalities into peptide chains . Its thioamide group enhances reactivity in selective conjugation reactions, making it valuable in pharmaceutical and material science applications .
Properties
Molecular Formula |
C16H22N2O5S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylsulfanylamino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N2O5S/c1-16(2,3)23-15(22)24-18-12(14(21)17-10-13(19)20)9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1 |
InChI Key |
NEPMDJDMGXDKQJ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)SN[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)SNC(CC1=CC=CC=C1)C(=O)NCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional distinctions between the target compound and its analogs:
Key Observations :
- The thioamide group in the target compound distinguishes it from non-sulfur analogs (e.g., CAS 112121-76-3) and enhances its reactivity in nucleophilic substitutions .
- The glycine residue provides flexibility in peptide chain elongation, contrasting with bulkier residues in compounds like CAS 138643-95-5 .
- Stereoisomeric variants (e.g., CAS 15215-74-4) highlight the importance of chirality in biological activity .
Solubility and Physicochemical Properties
- Target Compound: Limited solubility in water due to the hydrophobic Boc group and thioamide linkage; soluble in polar organic solvents (e.g., DMF, DMSO) .
- Analog (CAS 112121-76-3) : Similar Boc-related hydrophobicity but improved aqueous solubility due to the absence of sulfur .
- Methylated Derivatives (CAS 15215-74-4) : Enhanced lipid solubility due to methyl ester groups, suitable for membrane permeability studies .
- Thioamide-Containing Analog (CAS 138643-95-5): Reduced water solubility compared to non-thio counterparts, aligning with the target compound’s behavior .
Research Findings and Industrial Relevance
- Pharmaceutical Utility : The target compound’s thioamide group improves metabolic stability in peptide drugs, as seen in protease inhibitor designs .
- Material Science: Thio-linked peptides exhibit unique self-assembly properties, useful in nanotechnology .
- Safety : Boc-protected analogs generally require standard handling (gloves, ventilation), though thio derivatives may pose additional reactivity risks .
Q & A
Q. What are the optimal synthetic routes for preparing Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-?
The synthesis typically involves sequential protection and coupling steps. The amino group of phenylalanine is first protected using a tert-butoxycarbonyl (Boc) group via reaction with Boc₂O (tert-butyl dicarbonate) in the presence of a base like Hünig’s base (N,N-diisopropylethylamine). Subsequent coupling with glycine derivatives is achieved using carbodiimide-based reagents (e.g., DCC or EDC) with NHS (N-hydroxysuccinimide) to activate carboxyl groups and minimize racemization . Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to suppress side reactions like epimerization.
Q. How can researchers ensure purity during synthesis and purification?
Purification often employs reversed-phase HPLC or flash chromatography, with mobile phases optimized for peptide separation (e.g., acetonitrile/water gradients). Analytical techniques like LC-MS or NMR (¹H/¹³C) are essential for verifying molecular weight, Boc group integrity, and stereochemical purity. For example, chiral HPLC columns (e.g., Chirobiotic T) can resolve enantiomeric impurities arising from racemization during coupling steps .
Q. What are the primary research applications of this compound?
The compound serves as a key intermediate in peptide synthesis, particularly for introducing thioamide bonds or modifying phenylalanine residues. It is also used in studying enzyme-substrate interactions (e.g., proteases) and protein folding due to its structural similarity to natural amino acids .
Advanced Research Questions
Q. How can researchers address stereochemical challenges in synthesizing thio-L-phenylalanyl derivatives?
Racemization at the α-carbon of phenylalanine is a common issue. Strategies include:
- Using low temperatures (0–4°C) during coupling.
- Opting for coupling reagents with minimal basicity (e.g., HATU instead of DCC).
- Incorporating additives like HOAt (1-hydroxy-7-azabenzotriazole) to suppress epimerization . Post-synthesis, circular dichroism (CD) spectroscopy or X-ray crystallography (e.g., triclinic crystal structures as in ) can validate stereochemical integrity .
Q. What analytical methods are recommended for characterizing this compound’s stability under varying conditions?
Accelerated stability studies in buffers (pH 4–9) and temperatures (25–40°C) can be monitored via:
Q. How can contradictory data in biological activity studies be resolved?
Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from impurities or aggregation. Solutions include:
- Repurifying the compound using size-exclusion chromatography.
- Validating target interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Performing dose-response assays across multiple cell lines to rule out off-target effects .
Q. What strategies enhance the compound’s utility in peptide engineering?
- Site-specific modifications : Introduce non-natural amino acids via solid-phase peptide synthesis (SPPS) using Fmoc/t-Boc protocols.
- Thioamide substitution : Replace oxoamide bonds with thioamides to alter peptide conformation and protease resistance .
- Crosslinking : Use photoactivatable groups (e.g., benzophenone) for structural studies of protein complexes .
Methodological Considerations
Q. How to design experiments for studying its interaction with glycine receptors (GlyRs)?
- Electrophysiology : Patch-clamp recordings in HEK293 cells expressing recombinant GlyRs to measure chloride currents.
- Molecular docking : Use software like AutoDock Vina to model binding poses, guided by crystallographic data of homologous receptors .
- Mutagenesis : Identify critical receptor residues (e.g., Arg271 in GlyRα1) via alanine-scanning mutagenesis .
Q. What safety protocols are essential for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
